molecular formula C9H8N4O B11676170 3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol

3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol

Cat. No.: B11676170
M. Wt: 188.19 g/mol
InChI Key: VQKBHLPSAZGWEG-LFYBBSHMSA-N
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Description

3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol is an organic compound that features a phenol group attached to a triazole ring via an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol typically involves the condensation of 4H-1,2,4-triazole-4-amine with salicylaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions, often in the presence of an acid catalyst to facilitate the formation of the imine bond . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as column chromatography and crystallization under controlled conditions to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, enhancing its binding affinity to biological targets. The phenol group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H8N4O

Molecular Weight

188.19 g/mol

IUPAC Name

3-[(E)-1,2,4-triazol-4-yliminomethyl]phenol

InChI

InChI=1S/C9H8N4O/c14-9-3-1-2-8(4-9)5-12-13-6-10-11-7-13/h1-7,14H/b12-5+

InChI Key

VQKBHLPSAZGWEG-LFYBBSHMSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=N/N2C=NN=C2

Canonical SMILES

C1=CC(=CC(=C1)O)C=NN2C=NN=C2

Origin of Product

United States

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